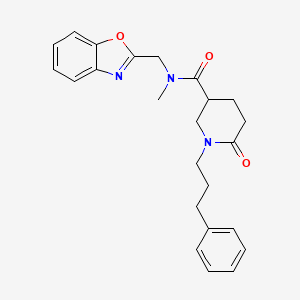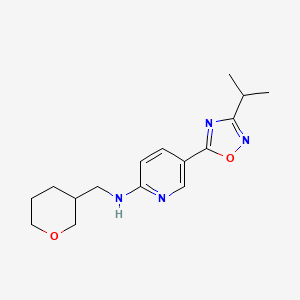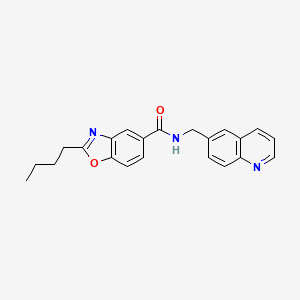![molecular formula C12H11N7OS B6063715 6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol](/img/structure/B6063715.png)
6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazinones. It is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP) in the body. The compound has been extensively studied for its potential applications in various scientific research fields, including cardiovascular diseases, cancer, and inflammation.
Mechanism of Action
6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol exerts its pharmacological effects by inhibiting the enzyme this compound, which is responsible for the synthesis of cGMP in the body. cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
By inhibiting this compound, this compound reduces the levels of cGMP in the body, leading to the relaxation of smooth muscles, vasodilation, and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to lower blood pressure, improve cardiac function, reduce inflammation, and inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol in lab experiments is its potency and specificity as an inhibitor of this compound. It has been found to be highly effective in inhibiting the enzyme at nanomolar concentrations, making it a valuable tool for studying the role of cGMP signaling in various physiological processes.
However, one of the limitations of using the compound is its potential toxicity and side effects. It has been found to be cytotoxic at high concentrations, and its long-term effects on animal models are not yet fully understood.
Future Directions
There are several future directions for research on 6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol. One area of interest is its potential applications in the treatment of cardiovascular diseases, particularly hypertension and heart failure. Further studies are needed to investigate its long-term effects on animal models and to evaluate its safety and efficacy in clinical trials.
Another area of research is cancer, where the compound has shown promising results as a potential anticancer agent. Future studies are needed to elucidate its mechanism of action and to evaluate its efficacy in preclinical and clinical trials.
In addition, the compound has potential applications in other scientific research fields, such as inflammation, neurodegenerative diseases, and erectile dysfunction. Further studies are needed to explore its potential therapeutic applications in these areas.
Synthesis Methods
The synthesis of 6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol involves the reaction of 6-methyl-1,2,4-triazin-5(4H)-one with phenyl isothiocyanate and sodium azide in the presence of a catalyst. The reaction yields the desired product, which is then purified by column chromatography.
Scientific Research Applications
6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is cardiovascular diseases, where the compound has shown promising results as a potential therapeutic agent. It has been found to lower blood pressure, improve cardiac function, and reduce inflammation in animal models of hypertension and heart failure.
Another area of research is cancer, where the compound has been shown to inhibit the growth and proliferation of cancer cells. It has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer.
properties
IUPAC Name |
6-methyl-3-[(1-phenyltetrazol-5-yl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS/c1-8-11(20)13-12(16-14-8)21-7-10-15-17-18-19(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYMGJRYGNAWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6063640.png)
![3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6063645.png)
![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6063653.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6063654.png)
![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6063655.png)

![5-[2-(4-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6063667.png)
![5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B6063672.png)
![4-methoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzenesulfonamide](/img/structure/B6063675.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6063679.png)

![2-(4-chlorophenyl)-4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063708.png)

![7-(4-fluorobenzyl)-N-(2-furylmethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6063732.png)